H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2

Description

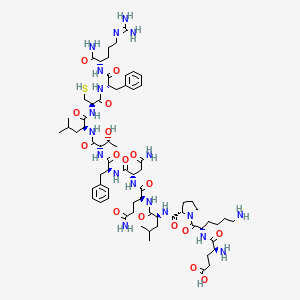

H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 is a synthetic peptide with the molecular formula C₆₈H₁₀₇N₁₉O₁₇S and a molecular weight of 1,494.78 g/mol . This 12-residue peptide contains a cysteine (Cys) residue, which may contribute to disulfide bond formation under oxidative conditions, enhancing structural stability. It is identified as Amyloid P Component (27-38) amide (CAS: 180387-75-1) and is primarily used in Alzheimer’s disease research due to its role in studying amyloid aggregation mechanisms . The peptide is synthesized via solid-phase peptide synthesis (SPPS) and requires storage at -20°C under dry, light-protected conditions to maintain stability . Analytical methods such as HPLC-MS and RP-HPLC are employed for purity assessment (≥98%) and quantification .

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H107N19O17S/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDMWGGYJMZGMM-CZUSOTPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H107N19O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides or uronium salts.

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Site-directed mutagenesis or chemical modification techniques can introduce substitutions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered properties.

Scientific Research Applications

Peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide synthesis and reactions.

Biology: Investigated for their roles in cellular processes and signaling pathways.

Medicine: Explored as potential therapeutic agents for various diseases.

Industry: Utilized in the development of peptide-based materials and diagnostics.

Mechanism of Action

The mechanism of action of peptides like H-GLU-LYS-PRO-LEU-GLN-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or modulate biological activities. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide shares sequence homology and functional overlap with several neuropeptides and antagonists. Below is a comparative analysis based on structural motifs, bioactivity, and applications:

Key Observations :

Structural Modifications :

- The target peptide lacks terminal acetylation or methylation, unlike E-2078 or JVA-901, which are modified to resist enzymatic degradation .

- The presence of Cys distinguishes it from analogs like ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-PRO-LEU-MET-NH2, which rely on Pro/Phe for structural rigidity .

Bioactivity :

- While E-2078 and JVA-901 are κ-opioid antagonists, the target peptide is functionally distinct, focusing on amyloid aggregation in neurodegenerative diseases .

- Cyclodyn’s cyclic structure enhances receptor binding affinity compared to linear peptides like the target compound .

Analytical Methods :

- The target peptide and H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 both utilize HPLC-MS for purity validation, emphasizing the need for high-resolution techniques in peptide characterization .

Thermodynamic Stability :

Biological Activity

H-GLU-LYS-PRO-LEU-Gln-ASN-PHE-THR-LEU-CYS-PHE-ARG-NH2 is a synthetic peptide composed of a specific sequence of amino acids. This compound has gained attention in the fields of biochemistry, pharmacology, and medicine due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this peptide, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The peptide consists of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Glutamic Acid | GLU |

| Lysine | LYS |

| Proline | PRO |

| Leucine | LEU |

| Glutamine | GLN |

| Asparagine | ASN |

| Phenylalanine | PHE |

| Threonine | THR |

| Cysteine | CYS |

| Arginine | ARG |

The molecular formula for this peptide is with a molecular weight of approximately 1,401.86 g/mol .

The biological activity of this compound is largely determined by its amino acid sequence. Peptides interact with various molecular targets such as receptors and enzymes, triggering specific signaling pathways. The presence of charged residues like lysine and arginine at the N-terminal may enhance binding affinity to negatively charged receptors, while hydrophobic residues like leucine and phenylalanine may facilitate membrane penetration .

Therapeutic Applications

- Antihypertensive Effects : Similar peptides have shown potential in inhibiting angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Peptides with branched aliphatic amino acids at the N-terminal have been noted to enhance ACE-inhibitory activity .

- Antioxidant Properties : Peptides derived from marine sources have demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Analgesic Activity : Research indicates that certain peptide sequences can exhibit antinociceptive effects, potentially useful in pain management therapies .

Study on Antihypertensive Activity

A study investigated the ACE-inhibitory properties of various peptides, including those with sequences similar to this compound. The results indicated that peptides containing positively charged residues at the C-terminal significantly enhanced ACE inhibition, suggesting a potential therapeutic application for hypertension management .

Analgesic Peptide Research

In another study focusing on analgesic peptides, modifications to the amino acid sequence were found to influence binding affinity to opioid receptors. The presence of specific residues like phenylalanine was critical for maintaining high affinity and efficacy in pain relief applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other peptides that exhibit similar properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.